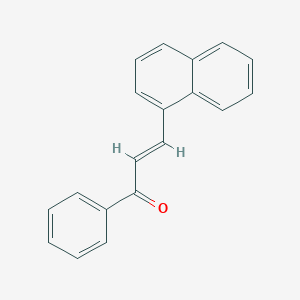
2-Propen-1-one, 3-(1-naphthalenyl)-1-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propen-1-one, 3-(1-naphthalenyl)-1-phenyl-, also known as β-naphthylstyrene ketone, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a yellowish powder that is insoluble in water but soluble in organic solvents.
作用機序
The mechanism of action of 2-Propen-1-one, 3-(1-naphthalenyl)-1-phenyl- varies depending on its application. In OLEDs and OPVs, this compound acts as a hole transport material, facilitating the movement of positive charges. In anticancer therapy, this compound induces apoptosis in cancer cells by activating the caspase cascade and inhibiting the activity of anti-apoptotic proteins. In PDT, this compound generates reactive oxygen species upon exposure to light, leading to the destruction of cancer cells. In metal ion detection, this compound binds to metal ions, leading to a change in its fluorescence properties.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Propen-1-one, 3-(1-naphthalenyl)-1-phenyl- have been studied in vitro and in vivo. In vitro studies have shown that this compound exhibits cytotoxicity towards various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In vivo studies have shown that this compound has low toxicity and good biocompatibility, making it a promising candidate for biomedical applications.
実験室実験の利点と制限
The advantages of using 2-Propen-1-one, 3-(1-naphthalenyl)-1-phenyl- in lab experiments include its high purity, stability, and ease of synthesis. However, the limitations of using this compound include its low solubility in water and its potential toxicity towards living organisms.
将来の方向性
There are several future directions for the research on 2-Propen-1-one, 3-(1-naphthalenyl)-1-phenyl-. One direction is the development of new synthesis methods that can improve the yield and purity of this compound. Another direction is the investigation of its potential applications in other fields, such as sensing and catalysis. Furthermore, the development of new derivatives of this compound with improved properties and lower toxicity is also an area of interest for future research.
合成法
The synthesis of 2-Propen-1-one, 3-(1-naphthalenyl)-1-phenyl- can be achieved through various methods. One of the commonly used methods is the Claisen-Schmidt condensation reaction, which involves the condensation of benzaldehyde and β-naphthyl methyl ketone in the presence of a base catalyst.
科学的研究の応用
2-Propen-1-one, 3-(1-naphthalenyl)-1-phenyl- has been extensively studied for its potential applications in various fields. In the field of organic electronics, this compound has been used as a building block for the synthesis of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). In the field of medicinal chemistry, this compound has been investigated for its potential as an anticancer agent and a photosensitizer for photodynamic therapy (PDT). In addition, this compound has also been used as a fluorescent probe for the detection of metal ions.
特性
CAS番号 |
42299-49-0 |
|---|---|
製品名 |
2-Propen-1-one, 3-(1-naphthalenyl)-1-phenyl- |
分子式 |
C19H14O |
分子量 |
258.3 g/mol |
IUPAC名 |
(E)-3-naphthalen-1-yl-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C19H14O/c20-19(17-8-2-1-3-9-17)14-13-16-11-6-10-15-7-4-5-12-18(15)16/h1-14H/b14-13+ |
InChIキー |
DUXOKTVNGKSFTK-BUHFOSPRSA-N |
異性体SMILES |
C1=CC=C(C=C1)C(=O)/C=C/C2=CC=CC3=CC=CC=C32 |
SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=CC=CC3=CC=CC=C32 |
正規SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=CC=CC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-N,1-N-dimethyl-4-[(E)-2-quinolin-4-ylethenyl]benzene-1,2-diamine](/img/structure/B182644.png)
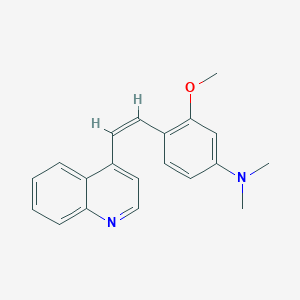

![N-[4-[(E)-inden-1-ylidenemethyl]phenyl]acetamide](/img/structure/B182654.png)
![4-[(E)-inden-1-ylidenemethyl]-N-methylaniline](/img/structure/B182655.png)
![5-Ethylbenzo[d]oxazol-2(3H)-one](/img/structure/B182658.png)
![1-[(E)-2-(1H-indol-3-yl)ethenyl]isoquinoline](/img/structure/B182659.png)
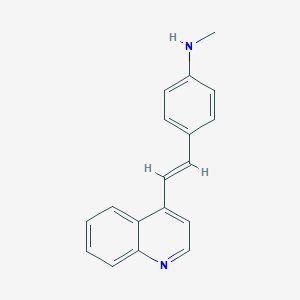
![Benzenamine, 4-[2-(4-quinolinyl)ethenyl]-](/img/structure/B182661.png)
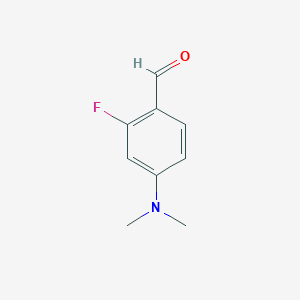

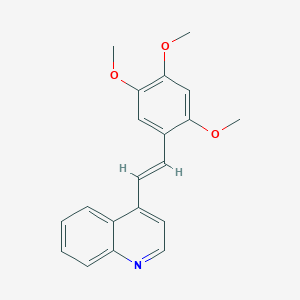
![4-[(E)-2-(4-methoxyphenyl)ethenyl]quinoline](/img/structure/B182667.png)